2-Methyl-3-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Methyl-3-(trifluoromethyl)phenylacetic acid is a chemical compound with the CAS Number: 1000546-18-8 . It has a molecular weight of 218.18 . The IUPAC name for this compound is [2-methyl-3-(trifluoromethyl)phenyl]acetic acid . It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
Molecular Structure Analysis
The InChI code for 2-Methyl-3-(trifluoromethyl)phenylacetic acid is 1S/C10H9F3O2/c1-6-7(5-9(14)15)3-2-4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Methyl-3-(trifluoromethyl)phenylacetic acid is a solid at ambient temperature . It has a boiling point of 105-108°C .Scientific Research Applications
Production of Derivatives and Bioactive Compounds : In 2006, Varma et al. explored the production of phenylacetic acid derivatives from Curvularia lunata culture. They found compounds like 4-epiradicinol showed antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus (Varma et al., 2006).
Pharmaceutical Industry Applications : Wasewar et al. (2015) discussed the extraction of phenylacetic acid, commonly used in antibiotic production, from wastewater using tri-n-butyl phosphate. They investigated the extraction efficiency and reaction mechanisms (Wasewar et al., 2015).
Synthesis of Novel Compounds : Evidente et al. (1992) isolated a new derivative of phenylacetic acid from Pseudomonas syringae culture, which modulated tomato seedling growth (Evidente et al., 1992).
Electrochemical Fluorination : Ilayaraja et al. (2008) studied the selective fluorination of alkyl phenylacetates, highlighting its significance in synthesizing fluorinated organic compounds (Ilayaraja et al., 2008).
Alkaloid Synthesis : Beccalli et al. (2000) reported the first total synthesis of the marine alkaloid polycitrin B from 3,5-dibromo-4-methoxy-phenylacetic acid methyl ester (Beccalli et al., 2000).
Role in Penicillin Production : Moyer and Coghill (1947) explored the impact of phenylacetic acid on penicillin production, discovering its role in increasing total penicillin yield (Moyer & Coghill, 1947).
Photodecarboxylation Studies : Burns and Lukeman (2010) showed that CF3-substituted phenylacetic acids undergo efficient photodecarboxylation, yielding trifluoromethyltoluenes or trifluoromethylbenzyl alcohols (Burns & Lukeman, 2010).
Safety And Hazards
properties
IUPAC Name |
2-[2-methyl-3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-7(5-9(14)15)3-2-4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVYJURFBWJJPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(trifluoromethyl)phenylacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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